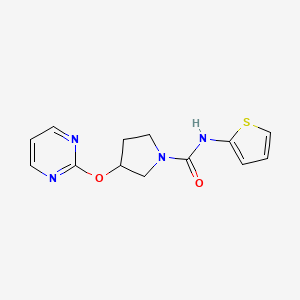

3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

説明

3-(Pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a pyrimidinyloxy group at the 3-position and a thiophene-carboxamide moiety at the 1-position. Its molecular formula is C₁₄H₁₅N₄O₂S, with a molecular weight of 311.36 g/mol. The compound’s structure combines pyrimidine (a six-membered aromatic ring with two nitrogen atoms) and thiophene (a five-membered sulfur-containing heterocycle), which are common pharmacophores in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions. This compound is of interest in drug discovery, particularly in kinase inhibition or GPCR modulation, though specific applications require further empirical validation.

特性

IUPAC Name |

3-pyrimidin-2-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c18-13(16-11-3-1-8-20-11)17-7-4-10(9-17)19-12-14-5-2-6-15-12/h1-3,5-6,8,10H,4,7,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDCXLSFDKTRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of Pyrimidin-2-yloxy Intermediate: The pyrimidine ring is functionalized to introduce an oxy group at the 2-position. This can be achieved through nucleophilic substitution reactions using appropriate leaving groups and nucleophiles.

Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

Coupling Reaction: The pyrimidin-2-yloxy intermediate is coupled with the pyrrolidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Thiophene Functionalization: The thiophene ring is introduced through a substitution reaction, often using thiophene-2-boronic acid in a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Substitution: The pyrimidine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Halogenated derivatives and strong bases or acids are typically used for substitution reactions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various functionalized derivatives depending on the substituents introduced.

科学的研究の応用

Chemistry

In chemistry, 3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or reactivity, due to its heterocyclic structure.

作用機序

The mechanism of action of 3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

類似化合物との比較

BK62180: 3-[(6-Methylpyridazin-3-yl)oxy]-N-[(Thiophen-2-yl)methyl]pyrrolidine-1-carboxamide

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 318.394 g/mol

- Structural Differences :

- Heterocyclic Substituent : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces pyrimidine.

- Thiophene Attachment : The thiophene is linked via a methylene bridge (-CH₂-) rather than directly to the carboxamide.

- Implications: Pyridazine’s electron-deficient nature may alter binding affinity compared to pyrimidine.

Iodine-Substituted Analog ()

- IUPAC Name: N-(3-{[5-Iodo-4-({3-[(thiophen-2-yl)formamido]propyl}amino)pyrimidin-2-yl]amino}phenyl)pyrrolidine-1-carboxamide

- Molecular Formula : C₂₃H₂₆IN₇O₂S

- Molecular Weight : ~639.47 g/mol

- Structural Differences: Iodine Atom: Introduced at the 5-position of the pyrimidine ring. Extended Substituents: A propylamino-thiopheneformamido chain is added to the pyrimidine.

- The elongated side chain may enhance target selectivity but reduce metabolic stability .

N-Phenylpyrrolidine-1-Carbothioamide ()

- Molecular Formula : C₁₁H₁₃N₂S

- Molecular Weight : 205.30 g/mol

- Structural Differences :

- Thioamide Group : Replaces the carboxamide oxygen with sulfur.

- Simpler Substituents : Lacks pyrimidine or thiophene moieties.

- Implications: Thioamides exhibit stronger hydrogen-bond acceptor capacity but lower metabolic stability compared to carboxamides.

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Implications

Heterocyclic Substituent Effects: Pyrimidine (target compound) vs. pyridazine (BK62180): Pyridazine’s electron deficiency may reduce binding to targets requiring electron-rich aromatic interactions, but its planar structure could enhance stacking in hydrophobic pockets .

Linker Modifications :

- Direct thiophene linkage (target compound) vs. methylene-thiophene (BK62180): The latter’s flexibility may improve solubility but reduce conformational rigidity, impacting potency .

Amide vs.

Pharmacokinetic Considerations :

- Larger compounds (e.g., iodine-substituted analog) may face challenges in oral bioavailability due to high molecular weight and logP .

生物活性

3-(Pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry. This article explores its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a pyrimidine and thiophene moiety. Its molecular formula is with a molecular weight of approximately 320.38 g/mol. The presence of these heterocycles contributes to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those similar to our compound. For instance, certain pyrimidine derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses.

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| Pyrimidine Derivative A | 0.04 ± 0.09 | |

| Pyrimidine Derivative B | 0.04 ± 0.02 | |

| Celecoxib (Standard) | 0.04 ± 0.01 |

In animal models, compounds similar to this compound exhibited effective reduction in paw edema, suggesting strong anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin.

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A notable study reported that pyrimidine derivatives showed promising inhibitory effects on cancer cell lines, particularly breast cancer cells (MDA-MB-231). The IC50 values for some derivatives were significantly lower than those for traditional chemotherapeutics.

These findings indicate that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential for selective cancer therapy.

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, the compound has shown antimicrobial activity against various pathogens. Research indicates that derivatives containing similar structural motifs can inhibit bacterial growth effectively.

Case Studies

Case Study 1: A study on the synthesis and biological evaluation of pyrimidine derivatives revealed that modifications at specific positions on the pyrimidine ring enhanced their bioactivity, particularly against COX enzymes and cancer cell lines.

Case Study 2: In vivo studies using animal models demonstrated that compounds with similar structures to this compound significantly reduced tumor size in xenograft models, suggesting effective tumor suppression mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Pyrimidine Ring: Contributes to interactions with biological targets such as enzymes involved in inflammation and cancer progression.

- Thiophene Moiety: Enhances lipophilicity and may facilitate cellular uptake.

- Pyrrolidine Structure: Provides a flexible framework that can adapt to various biological targets.

Q & A

Q. What are the key steps in synthesizing 3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and thiophene intermediates. A common approach includes coupling a pyrimidine derivative (e.g., 2-chloropyrimidine) with a pyrrolidine-thiophene precursor under basic conditions (e.g., potassium carbonate in DMF). Reaction optimization requires strict control of temperature (60–80°C), solvent polarity, and stoichiometry. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediate formation and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the carboxamide (C=O stretch at ~1650 cm⁻¹) and pyrimidine rings. Purity assessment via HPLC (>95%) is recommended before biological assays .

Q. How do the pyrimidine and thiophene moieties influence the compound’s biological activity?

The pyrimidine ring enhances hydrogen-bonding interactions with biological targets (e.g., kinases), while the thiophene group contributes to π-π stacking and hydrophobic effects. Computational docking studies suggest these groups improve binding affinity to enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases, though experimental validation is required .

Q. What safety protocols are recommended for handling this compound in the lab?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Refer to Safety Data Sheets (SDS) for storage guidelines (e.g., desiccated at -20°C). Dispose of waste via certified hazardous chemical protocols .

Advanced Research Questions

Q. How can computational modeling predict optimal reaction pathways for synthesizing derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations model transition states and energy barriers. Tools like Gaussian or ORCA predict regioselectivity in pyrimidine functionalization. Pair computational results with high-throughput screening to validate synthetic routes .

Q. What mechanisms underlie the compound’s reported bioactivity contradictions across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). For example, cytotoxicity in cancer cells (e.g., MCF-7 vs. HepG2) should be compared using standardized MTT assays with controlled incubation times (24–72 hrs). Validate target engagement via Western blotting or ELISA .

Q. How can structure-activity relationship (SAR) studies improve potency against specific targets?

Modify substituents on the pyrrolidine ring (e.g., methyl or fluorine groups) to enhance metabolic stability. Use 3D-QSAR models to correlate electronic properties (Hammett constants) with inhibition of pro-inflammatory cytokines. Test derivatives in parallel artificial membrane permeability assays (PAMPA) for bioavailability .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

Poor amide bond formation may result from steric hindrance or inadequate activation. Employ coupling agents like HATU or EDCI with DMAP catalysis. Optimize solvent systems (e.g., dichloromethane with 10% DMF) and monitor by LC-MS to detect side products .

Q. How do degradation pathways affect the compound’s stability under varying pH conditions?

Accelerated stability studies (40°C/75% RH) identify hydrolysis-prone sites (e.g., the carboxamide bond at pH < 3). Use HPLC-UV and LC-MS to track degradation products. Lyophilization or formulation with cyclodextrins improves shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。